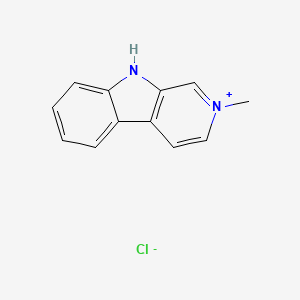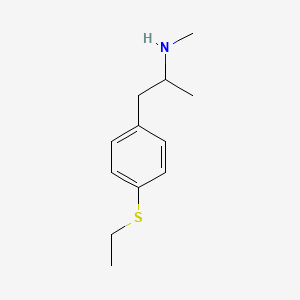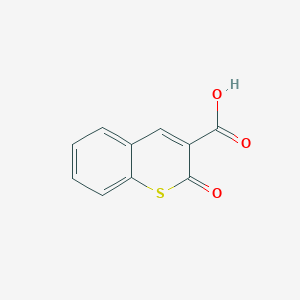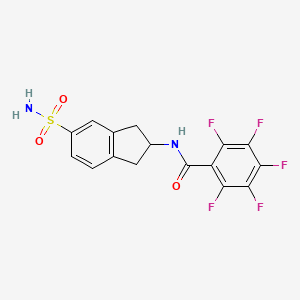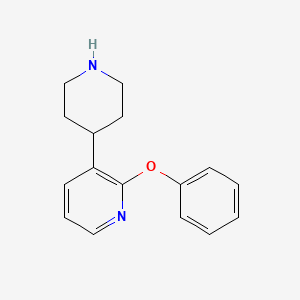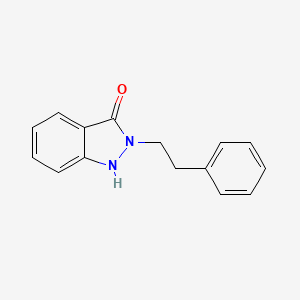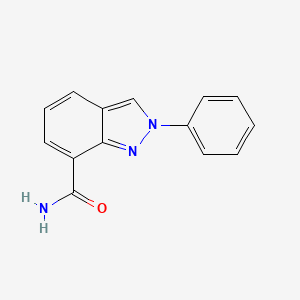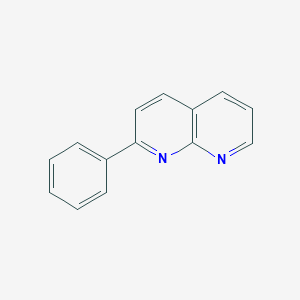![molecular formula C15H10N4O B10842083 2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that contains nitrogen atoms within its structure. Heterocyclic compounds are essential in organic chemistry and pharmaceutical sciences due to their diverse biological activities and applications. This compound is part of a broader class of fused heterocycles, which are known for their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one typically involves multi-component reactions (MCRs). One efficient method is the Groebke–Blackburn–Bienaymé reaction, which uses an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of various catalysts . For instance, the reaction can be carried out in the presence of CeCl3·7H2O catalyst in ethanol at reflux for 2 hours, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions, which are fast, convergent, economic, and environmentally friendly, suggest that scaling up the synthesis for industrial purposes could be feasible with appropriate optimization of reaction conditions and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydro derivatives .
Applications De Recherche Scientifique
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown activity against diseases such as cancer, malaria, and viral infections.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The specific pathways involved depend on the biological context and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused heterocyclic structure and have applications in fluorescence and materials science.
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: These compounds have been studied for their affinity against the COVID-19 main protease.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), making them potential anticancer agents.
Uniqueness
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is unique due to its specific structure, which combines a pyridine ring with a pyrazoloquinazoline scaffold.
Propriétés
Formule moléculaire |
C15H10N4O |
|---|---|
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
2-pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C15H10N4O/c20-15-17-11-6-2-1-5-10(11)14-9-13(18-19(14)15)12-7-3-4-8-16-12/h1-9H,(H,17,20) |
Clé InChI |
YUDPHONPFGCUGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



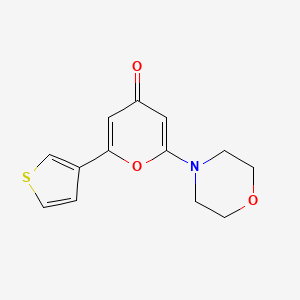
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
